molecular formula C30H31N3O7S B11084097 Ethyl 4-[3-(3,4-dimethoxybenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate

Ethyl 4-[3-(3,4-dimethoxybenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate

Cat. No.: B11084097
M. Wt: 577.6 g/mol
InChI Key: WPTPJVIQRZABEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[3-(3,4-dimethoxybenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate is a complex organic compound with a unique structure that includes multiple functional groups such as ester, amine, and thioxoimidazolidinone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-(3,4-dimethoxybenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 3,4-dimethoxybenzyl alcohol and 4-methoxyphenylamine. These intermediates are then subjected to various reactions including esterification, amidation, and cyclization to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(3,4-dimethoxybenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 4-[3-(3,4-dimethoxybenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(3,4-dimethoxybenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(dimethylamino)benzoate
  • Ethyl 4-aminobenzoate
  • 3,4-Dimethoxybenzyl alcohol

Uniqueness

Ethyl 4-[3-(3,4-dimethoxybenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate is unique due to its complex structure and the presence of multiple functional groups. This allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C30H31N3O7S

Molecular Weight

577.6 g/mol

IUPAC Name

ethyl 4-[3-[(3,4-dimethoxyphenyl)methyl]-4-[2-(4-methoxyanilino)-2-oxoethyl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate

InChI

InChI=1S/C30H31N3O7S/c1-5-40-29(36)20-7-11-22(12-8-20)33-28(35)24(17-27(34)31-21-9-13-23(37-2)14-10-21)32(30(33)41)18-19-6-15-25(38-3)26(16-19)39-4/h6-16,24H,5,17-18H2,1-4H3,(H,31,34)

InChI Key

WPTPJVIQRZABEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3=CC(=C(C=C3)OC)OC)CC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.